tert-Butyl 3-(4-amino-3-fluorophenyl)piperidine-1-carboxylate tert-Butyl 3-(4-amino-3-fluorophenyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13439524
InChI: InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-8-4-5-12(10-19)11-6-7-14(18)13(17)9-11/h6-7,9,12H,4-5,8,10,18H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCCC(C1)C2=CC(=C(C=C2)N)F
Molecular Formula: C16H23FN2O2
Molecular Weight: 294.36 g/mol

tert-Butyl 3-(4-amino-3-fluorophenyl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC13439524

Molecular Formula: C16H23FN2O2

Molecular Weight: 294.36 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-(4-amino-3-fluorophenyl)piperidine-1-carboxylate -

Molecular Formula C16H23FN2O2
Molecular Weight 294.36 g/mol
IUPAC Name tert-butyl 3-(4-amino-3-fluorophenyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-8-4-5-12(10-19)11-6-7-14(18)13(17)9-11/h6-7,9,12H,4-5,8,10,18H2,1-3H3
Standard InChI Key MRVIJSJJJJNFPA-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCC(C1)C2=CC(=C(C=C2)N)F
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(C1)C2=CC(=C(C=C2)N)F

Synthesis and Reaction Pathways

Route 1: Boronic Acid Coupling

  • Starting Material: tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate .

  • Suzuki-Miyaura Coupling: React with 4-amino-3-fluorophenylboronic acid under Pd catalysis.

    • Conditions: Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C .

    • Yield: ~70–85% (estimated from analogous reactions) .

Route 2: Reductive Amination

  • Intermediate: tert-Butyl 3-(3-fluoro-4-nitrophenyl)piperidine-1-carboxylate.

  • Reduction: Catalytic hydrogenation (H₂, 10% Pd/C, EtOAc, 30°C) to reduce nitro to amino .

    • Yield: 96% (reported for similar compounds) .

Industrial-Scale Considerations

  • Green Chemistry: Use of continuous flow synthesis to enhance efficiency.

  • Purification: Chromatography (silica gel, CH₂Cl₂/MeOH/NH₃) or recrystallization .

Physicochemical and Pharmacological Properties

Physicochemical Data

ParameterValue
SolubilitySoluble in DMSO, ethanol
LogP~2.41 (predicted)
pKa4.96 (amino group)

Applications in Drug Discovery

Intermediate in API Synthesis

  • Niraparib Analogs: Used in the synthesis of PARP inhibitors (e.g., niraparib) .

  • Anticancer Agents: Piperidine scaffolds are common in kinase inhibitors (e.g., JAK/STAT pathway).

Structure-Activity Relationship (SAR) Insights

  • Fluorine Impact: Enhances metabolic stability and binding affinity via hydrophobic interactions .

  • Amino Group: Critical for hydrogen bonding with target enzymes (e.g., PARP-1) .

Comparative Analysis with Analogous Compounds

CompoundKey DifferencesBioactivity
tert-Butyl 4-(4-amino-2-fluorophenyl)piperidine-1-carboxylate Fluorine at phenyl position 2Lower JAK selectivity
(3S,4R)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate Stereospecific fluorinationHigher PDE4 inhibition
tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate Lacks fluorine substituentReduced metabolic stability

Challenges and Future Directions

  • Stereochemical Control: Asymmetric synthesis methods (e.g., chiral auxiliaries) needed for enantiopure production .

  • Toxicity Profiling: Limited data on long-term toxicity; requires preclinical studies.

  • Process Optimization: Scaling hydrogenation steps while maintaining cost-effectiveness .

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